N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide
Description
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide is a boronate ester derivative featuring a piperidineethanesulfonamide moiety attached to a para-substituted phenyl ring. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its structural uniqueness lies in the combination of a sulfonamide-piperidine group, which enhances solubility and modulates electronic properties, and the pinacol boronate ester, which facilitates catalytic coupling reactions.
Properties
IUPAC Name |
2-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-8-10-17(11-9-16)21-27(23,24)15-14-22-12-6-5-7-13-22/h8-11,21H,5-7,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGPQKJUDGIKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide typically involves the following steps:
Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a phenyl derivative to form the boronic acid derivative.
Sulfonamide Formation: The boronic acid derivative is then reacted with piperidineethanesulfonic acid to form the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a borate ester.
Reduction: Reduction reactions are less common but can involve the reduction of the sulfonamide group.
Substitution: Substitution reactions are prevalent, where the boronic acid group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Borate Esters: Resulting from oxidation reactions.
Reduced Sulfonamides: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function. The sulfonamide group can interact with biological targets, modulating their activity.
Comparison with Similar Compounds
(a) N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
- Structural Difference : Replaces the piperidineethanesulfonamide group with a simpler methanesulfonamide moiety.
- Impact : Reduced steric bulk and altered electronic properties may lower binding affinity in biological targets but improve reaction yields in cross-coupling. Purity is reported as ≥98.0% (T), with commercial availability from TCI America™ .
- Applications : Primarily used as a boronate coupling partner in aryl-aryl bond formation .
(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- Structural Difference : Substitutes the sulfonamide-piperidine group with a benzamide.
- However, reduced solubility in nonpolar solvents limits its utility in certain reactions .
(c) 1-(Methylsulfonyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
(a) Reaction Yields and Conditions
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide : Synthesized via iridium-catalyzed borylation of acetanilide in THF at 50°C, achieving 93% yield .
- Target Compound : Likely synthesized under similar conditions but requires functionalization of the piperidineethanesulfonamide group, which may reduce yields due to steric hindrance.
(b) Cross-Coupling Efficiency
- Suzuki-Miyaura Reactions : Piperidineethanesulfonamide derivatives are less commonly reported in coupling reactions compared to methanesulfonamide analogs. For example, 4-(N-isopropylsulfamoyl)phenylboronic acid achieved 44% yield in a palladium-catalyzed coupling to form a chromen-pyrazolo[3,4-d]pyrimidine hybrid .
Physicochemical Properties
Biological Activity
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and interactions with biomolecules.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety and a boronate ester. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₃H₁₉BClO₂N₃S
Structural Characteristics
- Functional Groups : Sulfonamide, boronate ester
- Key Features : The tetramethyl dioxaborolane enhances lipophilicity and potentially increases bioavailability.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. A study on piperidine derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness.
Enzyme Inhibition
Urease Inhibition : Compounds containing sulfonamide groups have been noted for their urease inhibitory properties. In one study, several synthesized compounds showed strong inhibitory effects against urease with IC50 values ranging from 1.13 to 6.28 µM . Given the presence of the sulfonamide moiety in this compound, it may also exhibit similar activity.
Acetylcholinesterase (AChE) Inhibition : The piperidine structure is associated with AChE inhibition. Compounds with this moiety have been evaluated for their ability to inhibit AChE effectively . This suggests that the compound could be explored for neuroprotective applications.
Binding Affinity Studies
Docking studies involving similar compounds have shown significant binding interactions with bovine serum albumin (BSA), indicating potential pharmacokinetic advantages . These findings highlight the importance of studying this compound's interactions with plasma proteins.
Case Studies
Several studies have synthesized and evaluated derivatives of boron-containing compounds:
- Study on Antibacterial Properties :
- Urease Inhibitors :
- Neuroprotective Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
